A Technical Guide to the Physicochemical Characterization of 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
A Technical Guide to the Physicochemical Characterization of 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
This document provides a detailed technical overview of the essential characterization data for 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine, a key heterocyclic building block. Designed for researchers and professionals in medicinal chemistry and drug development, this guide synthesizes predicted data with established analytical principles to provide a robust framework for structural verification and quality assessment.
Introduction and Significance
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine (CAS No. 941294-49-1) is a substituted pyrazine derivative.[1] Compounds within the pyrazine class are of significant interest due to their prevalence in bioactive molecules and their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The specific structural features of this compound—a chlorinated pyrazine ring, a secondary amine linker, and a methoxypropyl side chain—offer multiple points for further chemical modification, making it a versatile scaffold in synthetic chemistry. This guide outlines the expected analytical data and standardized protocols necessary to confirm the identity, purity, and structure of this compound.
Physicochemical and Computed Properties
A summary of the fundamental physicochemical and computed properties provides a baseline for the analytical characterization of the molecule. This data is crucial for selecting appropriate analytical techniques and solvents.
| Property | Value | Source |
| CAS Number | 941294-49-1 | [1] |
| Molecular Formula | C₈H₁₂ClN₃O | [1] |
| Molecular Weight | 201.66 g/mol | [1] |
| Exact Mass | 201.06689 g/mol | [1] |
| InChIKey | PBVVSSOMJSQOOJ-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 1.65140 | [1] |
| Polar Surface Area (PSA) | 47 Ų | [1] |
| Category | Bulk Drug Intermediate | [1] |
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine relies on a combination of spectroscopic techniques. The following sections detail the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causal relationship between the molecular structure and the expected spectral data.
Molecular Structure
The structural arrangement of atoms is the primary determinant of the compound's chemical properties and its spectral output.
Caption: 2D structure of 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) are influenced by adjacent electronegative atoms (N, O, Cl) and aromatic systems.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyrazine-H (2x) | 7.5 - 7.8 | Singlet (each) | 1H each | Protons on the electron-deficient pyrazine ring are deshielded and appear downfield. Their separation depends on the electronic effects of the substituents. |
| Amine-H (1x) | 5.0 - 5.5 | Broad Triplet | 1H | The broadness is due to quadrupole broadening from the adjacent ¹⁴N and potential hydrogen bonding. It should show coupling to the adjacent CH₂ group. |
| N-CH₂ - (2x) | 3.4 - 3.6 | Quartet | 2H | Located adjacent to the amine nitrogen, these protons are deshielded. They are coupled to both the NH and the central CH₂ group. |
| -CH₂-CH₂ -CH₂- (2x) | 1.8 - 2.0 | Quintet | 2H | The central methylene group of the propyl chain, coupled to the two adjacent CH₂ groups. |
| O-CH₂ - (2x) | 3.5 - 3.7 | Triplet | 2H | Deshielded due to the adjacent oxygen atom and coupled to the central CH₂ group. |
| O-CH₃ (3x) | 3.3 - 3.4 | Singlet | 3H | A characteristic sharp singlet for a methoxy group. |
Predicted ¹³C NMR Analysis (101 MHz, CDCl₃)
The ¹³C NMR spectrum should reveal eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted δ (ppm) | Rationale |
| C=N (pyrazine) | 150 - 160 | Carbons double-bonded to nitrogen in the heterocyclic ring are significantly deshielded. |
| C-Cl (pyrazine) | 145 - 155 | The carbon atom directly attached to the electronegative chlorine atom is shifted downfield. |
| C-H (pyrazine) | 125 - 135 | Aromatic carbons attached to hydrogen. |
| O-C H₃ | 58 - 60 | Typical chemical shift for a methoxy carbon. |
| O-C H₂ | 68 - 72 | Aliphatic carbon attached to an oxygen atom. |
| N-C H₂ | 40 - 45 | Aliphatic carbon attached to a nitrogen atom. |
| -CH₂-C H₂-CH₂- | 28 - 32 | Central alkyl carbon, least deshielded of the propyl chain. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.
Expected Molecular Ion Peak
For a molecule with the formula C₈H₁₂ClN₃O, high-resolution mass spectrometry (HRMS) is expected to yield a protonated molecular ion [M+H]⁺ at m/z 202.0741. A key diagnostic feature is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two prominent peaks:
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[M+H]⁺: at m/z 202.0741 (for ³⁵Cl)
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[M+2+H]⁺: at m/z 204.0712 (for ³⁷Cl) with about one-third the intensity.
Predicted Fragmentation Pattern
The molecule is expected to fragment at its weakest bonds under electron ionization (EI) or collision-induced dissociation (CID). Key predicted fragmentation pathways include:
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common pathway for amines, which would result in the loss of an ethyl methoxide radical.
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Loss of the Methoxypropyl Side Chain: Cleavage of the N-C bond between the pyrazine ring and the side chain would lead to a fragment corresponding to the 6-chloropyrazin-2-amine cation.
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McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the propyl chain could be transferred to the pyrazine ring, followed by cleavage, though this is less common for aromatic amines.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 | Stretching (secondary amine) |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (aromatic) | 1500 - 1600 | Ring Stretching |
| C-O | 1050 - 1150 | Stretching (ether) |
| C-Cl | 700 - 850 | Stretching |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized workflows and protocols are recommended.
General Workflow for Compound Characterization
A logical and systematic workflow is essential for the complete and accurate characterization of a newly synthesized or procured chemical entity.
Caption: Standard workflow for the analytical characterization of a chemical compound.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Accurately weigh approximately 0.5-1.0 mg of the compound. Dissolve in 1.0 mL of high-purity solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution 1:100 in the same solvent.
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
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Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard (e.g., sodium formate or a commercial ESI-L tuning mix) to ensure mass accuracy below 5 ppm.
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Data Acquisition: Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
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Data Analysis: Process the acquired spectrum. Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Compare the measured accurate mass to the theoretical mass calculated for C₈H₁₃ClN₃O⁺. The mass error should be less than 5 ppm.
Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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Shimming: Shim the magnetic field on the sample to achieve optimal resolution and lineshape, using the solvent lock signal.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover 0-200 ppm. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
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Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.
References
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021-01-18). MDPI. [Link]
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6-Chloro-3-methoxypyrazin-2-amine. My Skin Recipes. [Link]
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(2E)-3-(3-{6-[(3-methoxypropyl)amino]pyrazin-2-yl}phenyl)prop-2-enoic acid. PubChem. [Link]
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Chloropyrazine. PubChem. [Link]
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Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST WebBook. [Link]
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6-methoxy-N-(3-phenylpropyl)pyrazin-2-amine. PubChem. [Link]
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6-chloro-4-((2-methoxy-3-(1-methyl-1H- 1.2 4-triazol-3-yl)phenyl)amino)-N-(methyl-d3) pyridazine-3-carboxamide. Veeprho. [Link]
